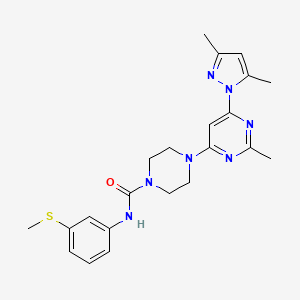

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide

描述

This compound belongs to a class of heterocyclic molecules featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety, linked to a piperazine-1-carboxamide scaffold. Piperazine-pyrimidine hybrids are frequently explored for kinase inhibition, antimicrobial activity, or modulation of metabolic enzymes due to their ability to engage in hydrogen bonding and π-π stacking interactions .

属性

IUPAC Name |

4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7OS/c1-15-12-16(2)29(26-15)21-14-20(23-17(3)24-21)27-8-10-28(11-9-27)22(30)25-18-6-5-7-19(13-18)31-4/h5-7,12-14H,8-11H2,1-4H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMDWMRHDHNCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide is a complex molecular entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.44 g/mol. The structure consists of a piperazine core substituted with a pyrazole and pyrimidine moiety, which are known for their diverse biological activities.

Antiparasitic Activity

Research indicates that compounds similar to this structure exhibit significant antiparasitic properties. For instance, derivatives containing pyrazole rings have been shown to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism involves the inhibition of specific protein kinases crucial for the parasite's survival and proliferation .

Anti-inflammatory Properties

Studies have demonstrated that related pyrazole compounds possess anti-inflammatory effects. For example, certain derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses, showing up to 85% inhibition at concentrations as low as 10 µM . This suggests that the compound may also exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of similar pyrazole derivatives has been explored extensively. In vitro studies revealed promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Protein Kinase Inhibition : The presence of the pyrazole moiety allows for interactions with ATP-binding sites in protein kinases, leading to inhibition of cell signaling pathways critical for parasite survival.

- Inflammatory Pathway Modulation : By inhibiting cytokine production, the compound may alter inflammatory pathways, providing therapeutic benefits in inflammatory conditions.

- Membrane Disruption : Some studies suggest that similar compounds can disrupt bacterial membranes, leading to cell lysis and death.

Study 1: Antiparasitic Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the piperazine ring significantly enhanced antiparasitic activity against P. falciparum. Compounds were tested in vitro and showed IC50 values in the nanomolar range, indicating potent activity .

Study 2: Anti-inflammatory Activity

In another investigation, a derivative was tested for its ability to inhibit TNF-α production in human macrophages. Results showed a dose-dependent response with significant inhibition observed at concentrations above 5 µM .

Study 3: Antimicrobial Screening

A comprehensive screening against multiple bacterial strains revealed that certain analogs displayed MIC values lower than those of conventional antibiotics. This highlights their potential as alternative antimicrobial agents .

Data Table: Summary of Biological Activities

相似化合物的比较

Key Observations:

- Bioisosteric Replacements : The target compound’s 3-(methylthio)phenyl group contrasts with ML267’s 4-methoxypyridin-2-yl carbothioamide. Sulfur (methylthio) vs. oxygen (methoxy) substituents may alter electron distribution and metabolic pathways .

- Heterocyclic Diversity : The furyl group in ’s analog could improve aqueous solubility compared to the target’s methylthio phenyl, but may reduce membrane permeability .

- Halogenation Effects : Compounds with chloro- or trifluoromethyl-substituted aryl groups (e.g., ) typically exhibit higher target affinity due to increased van der Waals interactions .

常见问题

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation via hydrazine and 1,3-diketone condensation, followed by sequential coupling of pyrimidine and piperazine-carboxamide moieties. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or acetic acid under reflux to enhance reaction efficiency .

- Coupling agents : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) for amide bond formation .

- Purification : Recrystallization or column chromatography to achieve >95% purity .

- Analytical validation : NMR (¹H, ¹³C) and mass spectrometry (MS) for structural confirmation .

Q. Which spectroscopic techniques are critical for structural characterization?

A combination of methods is required:

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm, piperazine signals at δ ~3.2–3.9 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3250 cm⁻¹) groups .

- High-resolution MS : Validates molecular weight (e.g., ESI-MS m/z 657.2398 [M+H]⁺ in related derivatives) .

Q. What functional groups are pharmacologically significant?

- Piperazine core : Modulates neurotransmitter receptors (e.g., serotonin, dopamine) .

- 3,5-Dimethylpyrazole : Enhances anti-inflammatory and antitumor activity via kinase inhibition .

- Methylthiophenyl group : Improves lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from structural analogs with subtle substitutions. Strategies include:

- Comparative SAR analysis : Test derivatives with modified pyrazole (e.g., 3,5-dimethyl vs. 3-methyl) or piperazine substituents .

- Binding assays : Use radioligand displacement studies (e.g., for serotonin 5-HT₆ receptors) to quantify affinity variations .

- Cellular models : Validate activity in disease-specific cell lines (e.g., MCF-7 for breast cancer) to contextualize results .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on systematic modifications:

- Pyrimidine substitution : Replace 2-methyl with trifluoromethyl to assess steric/electronic effects on receptor binding .

- Piperazine carboxamide : Introduce morpholine or pyridine groups to evaluate solubility and target selectivity .

- Methylthiophenyl replacement : Test chloro- or fluoro-substituted phenyl rings for enhanced metabolic stability .

- Data collection : Use HPLC-purity (>98%) and standardized bioassays (e.g., IC₅₀ in kinase panels) .

Q. What strategies improve compound stability under physiological conditions?

- pH optimization : Buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the carboxamide group .

- Lyophilization : Stabilize the compound in solid form for long-term storage .

- Cosolvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility and reduce aggregation .

Q. How can computational modeling guide lead optimization?

- Docking simulations : Predict binding poses with targets like EGFR or COX-2 using Schrödinger Suite or AutoDock .

- MD simulations : Assess conformational stability of the piperazine ring in lipid bilayers .

- ADMET prediction : Tools like SwissADME to optimize logP (target 2–3) and minimize hepatotoxicity .

Q. What reaction conditions maximize synthetic yield?

- Temperature control : 80–100°C for pyrazole-pyrimidine coupling .

- Catalyst use : Pd/C for hydrogenation steps to reduce nitro intermediates .

- Yield optimization :

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| Amide coupling | EDC/DMAP | 58–65% | 98.6–99.5% |

| Purification | Silica column (CH₂Cl₂:MeOH) | 70% | >99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。